molecular formula C13H5F23O B3040373 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol CAS No. 194427-39-9

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol

Cat. No.: B3040373
CAS No.: 194427-39-9
M. Wt: 614.14 g/mol
InChI Key: XYNROSMUVBVKIP-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol: is a highly fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol typically involves the following steps:

    Alcohol Formation: The final step involves the conversion of a precursor compound into the desired alcohol through reduction or hydrolysis reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, followed by purification steps to isolate the desired product. The use of specialized equipment and safety measures is crucial due to the reactivity of fluorine gas and the potential hazards associated with fluorination reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of perfluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alcohol group into other functional groups, such as aldehydes or hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products:

    Oxidation Products: Perfluorinated carboxylic acids.

    Reduction Products: Perfluorinated hydrocarbons or aldehydes.

    Substitution Products: Halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry:

    Surface Treatments: The compound is used to create hydrophobic and oleophobic surfaces, enhancing water and oil repellency.

    Coatings: It is utilized in the formulation of coatings that provide chemical resistance and durability.

Biology and Medicine:

    Drug Delivery: The compound’s stability and hydrophobic nature make it a potential candidate for drug delivery systems, particularly for hydrophobic drugs.

    Biocompatibility: Research is ongoing to explore its biocompatibility and potential use in medical devices.

Industry:

    Electronics: Used in the production of electronic components that require high chemical resistance and stability.

    Textiles: Applied in textile treatments to impart water and stain resistance.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol is primarily based on its fluorinated structure. The presence of multiple fluorine atoms creates a highly stable and inert molecule that resists chemical reactions. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s hydrophobicity and oleophobicity are attributed to the fluorine atoms, which repel water and oil molecules, making it useful in surface treatments and coatings.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
  • 1H,1H,2H,2H-Perfluorooctyl iodide

Uniqueness: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol stands out due to its specific combination of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts exceptional stability, hydrophobicity, and chemical resistance, making it highly valuable in applications requiring durable and inert materials.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F23O/c14-3(15,1-2-37)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36/h37H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNROSMUVBVKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F23O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896337
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194427-39-9
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol
Reactant of Route 3
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol
Reactant of Route 4
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol
Reactant of Route 5
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol
Reactant of Route 6
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol

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